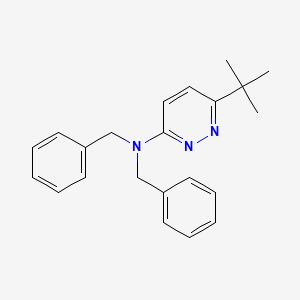
N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine: is a chemical compound with the molecular formula C22H25N3 and a molecular weight of 331.45 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with dibenzyl and tert-butyl groups. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine typically involves the reaction of pyridazine derivatives with benzylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
Chemistry:
N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
In biological research, this compound is used to investigate the interactions between small molecules and biological targets. It can serve as a probe to study enzyme activity and receptor binding .
Medicine:
Its structural features make it a candidate for drug discovery and development .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceutical intermediates. It is also utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
- N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine
- N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-ol
- N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-thiol
Uniqueness:
This compound is unique due to its specific substitution pattern on the pyridazine ring. The presence of both dibenzyl and tert-butyl groups imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C22H25N3 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N,N-dibenzyl-6-tert-butylpyridazin-3-amine |
InChI |
InChI=1S/C22H25N3/c1-22(2,3)20-14-15-21(24-23-20)25(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 |
InChI Key |
NNMKQVVLUKJTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


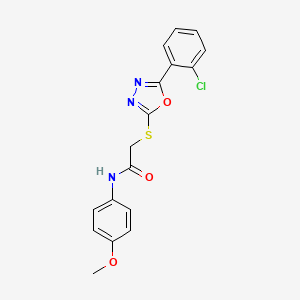
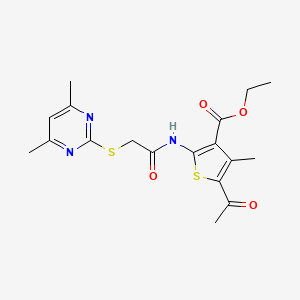
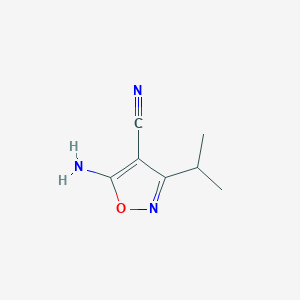
![6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)
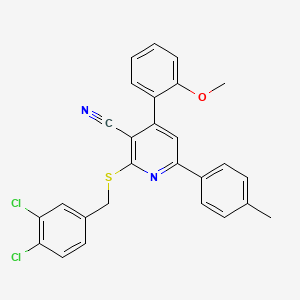
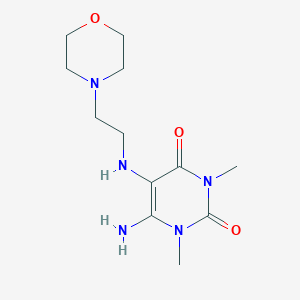
![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
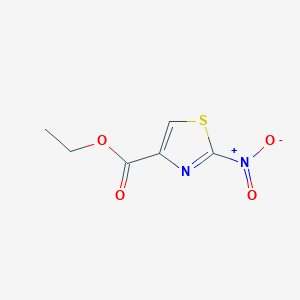
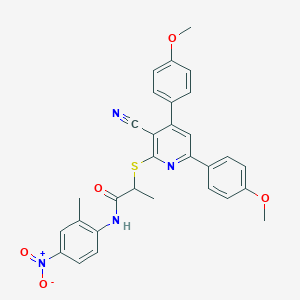

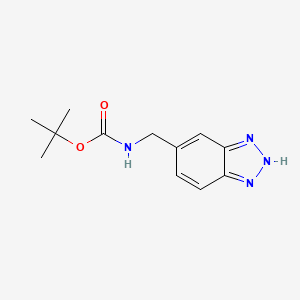
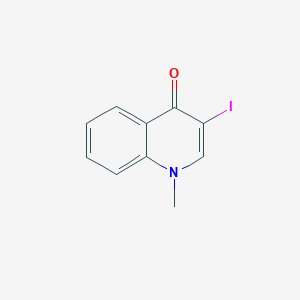
![2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11774274.png)

